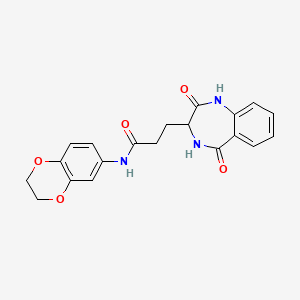

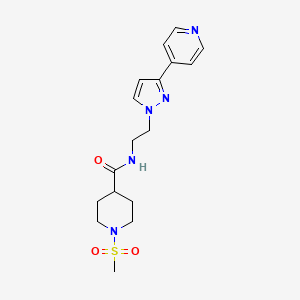

![molecular formula C27H24N4O4S B2508624 2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324044-82-8](/img/structure/B2508624.png)

2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" is a complex molecule that appears to be a derivative of quinoline with additional piperazine and benzoisoquinoline moieties. This structure suggests that it could have significant biological activity, potentially in the realm of antitumor agents, as similar structures have been explored for their cytotoxic effects against various cancer cell lines .

Synthesis Analysis

The synthesis of related quinoline derivatives often involves the use of 2-haloquinolines as starting materials, which can undergo various reactions such as alkylation, arylation, acylation, and reductive amination to introduce piperazine units into the quinoline core . For instance, the synthesis of 2-(benzimidazol-2-yl)quinoxalines with piperazine substituents has been achieved and these compounds have shown promising activity against cancer lines . Similarly, the synthesis of 4-piperazinylquinoline derivatives has been performed using a molecular hybridization approach, indicating that the compound could be synthesized through similar methods .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by spectroscopic methods such as NMR, IR spectroscopy, and mass spectrometry, and sometimes confirmed by X-ray crystallography . The presence of the piperazine moiety is a common feature in these molecules, which is known to contribute to the biological activity of the compounds. The specific arrangement of the substituents around the quinoline and benzoisoquinoline cores would influence the molecule's interaction with biological targets .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, particularly nucleophilic substitution reactions, which are useful for introducing different substituents such as piperazine or morpholine groups . The reactivity of the quinoline core can be further manipulated by activating it through processes like nitration, which can facilitate the selective substitution of halogens with nucleophiles . These reactions are crucial for the development of compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, including solubility, melting point, and stability, are influenced by the nature and position of the substituents on the quinoline core. The introduction of piperazine and benzoisoquinoline groups would affect these properties and could enhance the compound's ability to interact with biological targets. The compounds' inhibition profiles against metabolic enzymes suggest that they could be potential drug candidates for treating diseases such as glaucoma, epilepsy, Alzheimer's disease, leukemia, and type-2 diabetes mellitus .

Scientific Research Applications

Anti-Breast Cancer Agents

A study highlighted the synthesis of a novel class of 4-piperazinylquinoline derivatives, demonstrating significant cytotoxic effects on human breast tumor cell lines. These compounds, including derivatives of the specified compound, emerged as potent anti-breast cancer agents, with some causing apoptosis selectively in cancer cells without affecting non-cancer cells (Solomon, Hu, & Lee, 2010).

Luminescent Properties and Photo-induced Electron Transfer

Research on novel piperazine substituted naphthalimide model compounds revealed significant luminescent properties and photo-induced electron transfer capabilities. These findings suggest potential applications in sensors and imaging technologies, indicating the versatility of piperazine derivatives in scientific research (Gan, Chen, Chang, & Tian, 2003).

Halocyclization for New Derivatives

A study on the halocyclization of the specified compound resulted in new hydrohalide derivatives, demonstrating the compound's reactivity and potential for creating structurally diverse molecules with various applications (Zborovskii, Orysyk, Staninets, & Bon, 2011).

Sorbitol Dehydrogenase Inhibitors

Research into the synthesis of quinolines derivatives, including those with piperazin-1-yl groups, aimed at exploring their potential as sorbitol dehydrogenase inhibitors. These studies contribute to understanding the therapeutic potential of these compounds in treating diseases related to sorbitol dehydrogenase activity (Depreux, Varlet, Fourmaintraux, & Lesieur, 2000).

Synthesis and Cytotoxic Activity of N-Alkyl-Plinabulin Derivatives

The synthesis and evaluation of novel N-alkyl-plinabulin derivatives with aryl group moieties, including quinoline-derived compounds, have shown strong cytotoxicity against cancer cell lines. This research underscores the compound's potential in developing new cancer therapies (Chinh et al., 2021).

Mechanism of Action

Target of Action

It is known that quinoline and piperazine derivatives have a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , anti-HIV-1 , and MC4 receptor agonistic activity . Therefore, it is plausible that this compound may interact with similar targets.

Mode of Action

Quinoline-based compounds are known to interact with various proteins and enzymes, altering their function and leading to changes in cellular processes . Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

These could potentially include pathways related to neurotransmission, immune response, and cell proliferation .

Pharmacokinetics

A study on structurally similar 3-(piperazin-1-yl)-1,2-benzothiazole derivatives evaluated their “drugability” according to lipinski’s rule of five (ro5), which assesses the absorption, distribution, metabolism, and excretion (adme) properties of compounds . Most of the compounds complied with RO5, suggesting good bioavailability .

Result of Action

Quinoline-based compounds are known for their anticancer activity , and piperazine derivatives have been associated with antipsychotic effects . Therefore, it is plausible that this compound may have similar effects.

Safety and Hazards

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Thiazoles, benzimidazoles, indoles, and other nitrogen-containing heterocycles are significant scaffolds in biological science and medicinal chemistry, and they have exciting implications in drug discovery and development .

properties

IUPAC Name |

2-[2-(4-quinolin-8-ylsulfonylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4S/c32-26-21-9-1-5-19-6-2-10-22(24(19)21)27(33)31(26)18-15-29-13-16-30(17-14-29)36(34,35)23-11-3-7-20-8-4-12-28-25(20)23/h1-12H,13-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAGVXMOKXSIGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC6=C5N=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)

![3-(2-Hydroxy-4,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2508543.png)

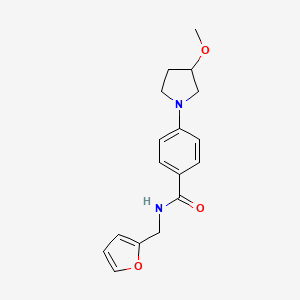

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2508545.png)

![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2508546.png)

![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2508554.png)

![benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2508557.png)

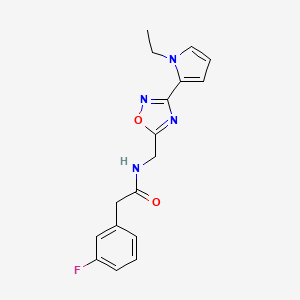

![4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2508559.png)

![Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2508563.png)

![3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2508564.png)